mGluR2 Antagonism: A Distinctive Pharmacological Profile for 1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
This compound is reported as an antagonist of metabotropic glutamate receptor 2 (mGluR2), a target implicated in neurological disorders [1]. While specific IC50 data is not publicly available for this compound, its reported activity at mGluR2 distinguishes it from many other 3,5-dimethylpyrazole derivatives that are more commonly associated with kinase inhibition [2]. This target specificity offers a clear rationale for its selection in mGluR2-focused research programs, where alternatives may lack this activity profile.
| Evidence Dimension | Primary Reported Target |
|---|---|
| Target Compound Data | mGluR2 antagonist (specific quantitative data unavailable) |
| Comparator Or Baseline | Other 3,5-dimethylpyrazole derivatives (e.g., those described in patent US12492197 B2) |
| Quantified Difference | mGluR2 activity vs. CHK1 kinase inhibition |
| Conditions | Database annotation based on literature |
Why This Matters
Provides a clear, target-based rationale for selection in mGluR2 research, differentiating it from other pyrazoles with distinct primary targets.
- [1] TTD. Drug Information: N-substituted pyrazole derivative 1. Accessed 2024. View Source
- [2] Patent Application US 20220356181. 3,5-DISUBSTITUTED PYRAZOLE COMPOUNDS AS KINASE INHIBITORS AND USES THEREOF. View Source
